molecular formula C24H21ClN2O2 B2645487 1-(4-chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-41-6

1-(4-chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2645487
CAS No.: 317822-41-6
M. Wt: 404.89
InChI Key: XOGGCBYHXZUJHQ-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxalinone core, followed by the introduction of the chlorobenzyl and methylbenzoyl groups through nucleophilic substitution and acylation reactions, respectively. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

1-(4-chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: It can be used in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-1H-benzimidazole
  • 1-(4-methylbenzoyl)-1H-benzimidazole

Uniqueness

1-(4-chlorobenzyl)-3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2/c1-16-7-11-19(12-8-16)24(29)27-17(2)23(28)26(21-5-3-4-6-22(21)27)15-18-9-13-20(25)14-10-18/h3-14,17H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGGCBYHXZUJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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